Didansyl-L-lysine
Overview
Description
Synthesis Analysis
Research on the synthesis of amino acids similar to Didansyl-L-lysine, such as the studies on lysine derivatives and their interactions, provides insights into how such compounds might be synthesized. For instance, the synthesis of ε-poly-l-lysine involves a peptide bond between the carboxyl and ε-amino groups of L-lysine, indicating a specific method of linking amino acid units (Yoshida & Nagasawa, 2003).
Molecular Structure Analysis
Understanding the molecular structure of Didansyl-L-lysine can be informed by studies on lysine and its derivatives. For example, the crystal structure of lysyl-tRNA synthetase, which interacts with lysine, shows how lysine fits into the enzyme's active site and undergoes conformational changes upon binding (Onesti et al., 1995).
Chemical Reactions and Properties
Didansyl-L-lysine's chemical reactions and properties can be inferred from studies on lysine's role in biochemical processes. For instance, lysyl-tRNA synthetase's active site studies provide insights into the aminoacylation reaction and lysine activation mechanisms (Desogus et al., 2000).
Physical Properties Analysis
The physical properties of Didansyl-L-lysine can be extrapolated from research on similar compounds. The synthesis and characterization of poly-L-lysine dendrimers, for example, offer information on the physical properties of lysine-based polymers, which could be relevant to Didansyl-L-lysine (Kaneshiro et al., 2007).
Chemical Properties Analysis
The chemical properties of Didansyl-L-lysine can be deduced from studies on lysine and its interactions in enzymatic processes. For instance, the role of lysine in the biosynthesis of elastin crosslinks provides insights into its chemical reactivity and potential functional groups (Miller et al., 1964).
Scientific Research Applications
High-Pressure Liquid Chromatography (HPLC) in Lysine Analysis :
- Didansyl lysine has been used in the determination of total lysine in food proteins using HPLC, following reaction with dansyl chloride. This method was found to be more accurate than spectrophotometric methods, which can be interfered with by compounds formed during hydrolysis (Peterson & Warthesen, 1979).
Micellar Electrokinetic Chromatography :
- A study utilized micellar electrokinetic chromatography for the quantitative determination of amino acids, including the di-dansyl derivative of lysine in maize seed and seaweed. This method involved evaluating the repeatability of hydrolysis, derivatization, and analysis (Skočir et al., 1997).
Surface Molecular Imprinting :
- Didansyl-L-lysine was used as a template molecule in the preparation of molecularly imprinted polymer (MIP) films on gold substrates using atom transfer radical polymerization. These films demonstrated higher binding capacities for the template molecules compared to non-imprinted control films (Wei, Li, & Husson, 2005).
Amino Acid Metabolism in Plants :
- Research on lysine catabolism in plants has increased understanding of its role in plant metabolism, including its regulation and the enzymes involved. This information is crucial for genetic manipulation aimed at producing high-lysine seeds (Arruda et al., 2000).
ε-Poly-l-lysine Antimicrobial Activity and Industrial Production
:
- ε-Poly-l-lysine, a homo-poly-amino acid of lysine, shows antimicrobial activity and is stable under various conditions. It is produced industrially in Japan as a food additive by fermentation using Streptomyces albulus (Yoshida & Nagasawa, 2003).
Surface Plasmon Resonance Study for Adsorption :
- Surface plasmon resonance spectroscopy (SPR) was used to measure the adsorption kinetics and isotherms of dansylated amino acids, including didansyl-l-lysine, on surface-confined MIP films. The MIP films showed selectivity for their respective template molecules (Li & Husson, 2006).
Lysine Production and Industrial Applications :
- L-lysine is produced industrially mainly for use in food and animal feed. This review article presents the state of the art in L-lysine production, focusing on strain development and fermentation technologies (Félix et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(2S)-2,6-bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O6S2/c1-33(2)26-16-7-13-23-21(26)11-9-18-28(23)41(37,38)31-20-6-5-15-25(30(35)36)32-42(39,40)29-19-10-12-22-24(29)14-8-17-27(22)34(3)4/h7-14,16-19,25,31-32H,5-6,15,20H2,1-4H3,(H,35,36)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAZYTPTPLUAPK-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431769 | |
Record name | Didansyl-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Didansyl-L-lysine | |
CAS RN |
1263-03-2 | |
Record name | Didansyl-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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